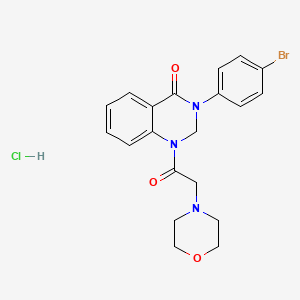

4(1H)-Quinazolinone, 2,3-dihydro-3-(p-bromophenyl)-1-(morpholinoacetyl)-, hydrochloride

Description

Its core structure consists of a bicyclic quinazolinone scaffold, where the keto group is located at the 4-position (1H tautomer). Key structural features include:

- p-Bromophenyl group at position 3: The bromine atom introduces steric bulk and electron-withdrawing effects, which may influence receptor interactions and metabolic stability .

- Morpholinoacetyl group at position 1: The morpholine ring improves solubility via its hydrophilic nature, while the acetyl linker facilitates stable amide bond formation .

- Hydrochloride salt: Enhances aqueous solubility and bioavailability compared to the free base form .

Its synthesis likely involves Friedel-Crafts acylation or nucleophilic substitution to introduce the morpholinoacetyl group, followed by salt formation .

Properties

CAS No. |

21147-80-8 |

|---|---|

Molecular Formula |

C20H21BrClN3O3 |

Molecular Weight |

466.8 g/mol |

IUPAC Name |

3-(4-bromophenyl)-1-(2-morpholin-4-ylacetyl)-2H-quinazolin-4-one;hydrochloride |

InChI |

InChI=1S/C20H20BrN3O3.ClH/c21-15-5-7-16(8-6-15)23-14-24(18-4-2-1-3-17(18)20(23)26)19(25)13-22-9-11-27-12-10-22;/h1-8H,9-14H2;1H |

InChI Key |

LRHMZGOUNVYALL-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Br.Cl |

Origin of Product |

United States |

Biological Activity

4(1H)-Quinazolinone, 2,3-dihydro-3-(p-bromophenyl)-1-(morpholinoacetyl)-, hydrochloride is a complex heterocyclic compound belonging to the quinazolinone family. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections provide a detailed overview of its biological activity, including synthesis methods, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H21BrClN3O3. Its structure features a fused bicyclic system that includes a benzene ring and a pyrimidine ring with various functional groups that influence its reactivity and biological activity. The presence of the p-bromophenyl group and the morpholinoacetyl moiety are significant for its pharmacological properties.

Biological Activities

4(1H)-quinazolinone derivatives have been studied for their potential in various therapeutic areas:

- Anticancer Activity : Several studies have demonstrated that quinazolinone derivatives exhibit cytotoxic effects against different cancer cell lines. For instance, compounds similar to 4(1H)-quinazolinone have shown significant activity against prostate cancer (PC3) and breast cancer (MCF-7) cell lines with IC50 values in the micromolar range .

- Cholinesterase Inhibition : Research has highlighted the potential of these compounds as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One study reported that certain derivatives exhibited IC50 values of 1.6 µM for AChE and 3.7 µM for BChE, indicating promising dual inhibition capabilities .

- Antimicrobial Properties : Quinazolinones have also been evaluated for their antimicrobial activity. Various derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Synthesis Methods

The synthesis of 4(1H)-quinazolinone derivatives typically involves several key steps:

- Formation of the Quinazolinone Core : This is achieved through cyclization reactions involving appropriate precursors.

- Substitution Reactions : The introduction of substituents such as p-bromophenyl or morpholinoacetyl groups can be accomplished via nucleophilic substitution or acylation reactions.

- Purification and Characterization : The final product is purified using standard techniques such as recrystallization or chromatography.

Study on Cholinesterase Inhibition

In a recent study, researchers synthesized a series of 2,3-dihydroquinazolin-4(1H)-one derivatives. These compounds were tested for their ability to inhibit AChE and BChE. The most potent compound exhibited dual inhibition with IC50 values significantly lower than that of the standard drug galantamine. The binding interactions were elucidated using molecular docking studies, which provided insights into the mechanism of action .

Anticancer Activity Assessment

Another investigation focused on the anticancer properties of various quinazolinone derivatives against multiple cancer cell lines. Compounds were evaluated for their cytotoxic effects using MTT assays. Notably, one derivative showed an IC50 value of 10 µM against the PC3 cell line, demonstrating its potential as an anticancer agent .

Summary Table of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4(1H)-Quinazolinone Derivative | p-Bromophenyl & Morpholinoacetyl | Anticancer, Cholinesterase Inhibition |

| 2-(4-Bromophenyl)-2,3-dihydroquinazolin-4(1H)-one | Similar p-bromophenyl group | Antimicrobial |

| 2-(3-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one | Nitro group at position 3 | Anticancer activity |

Scientific Research Applications

4(1H)-Quinazolinone, 2,3-dihydro-3-(p-bromophenyl)-1-(morpholinoacetyl)-, hydrochloride is a complex heterocyclic compound belonging to the quinazolinone family. Quinazolinones have a fused bicyclic structure that includes a benzene ring and a pyrimidine ring with a carbonyl group. This specific derivative features a p-bromophenyl substitution at the 3-position and a morpholinoacetyl group at the 1-position of the quinazolinone structure. The molecular formula for this compound is C20H21BrClN3O3.

General Properties and Reactivity

The chemical reactivity of 4(1H)-quinazolinone derivatives often involves nucleophilic substitutions and electrophilic additions due to the presence of various functional groups. The morpholinoacetyl group can participate in acylation reactions, while the bromine atom on the p-bromophenyl moiety can undergo nucleophilic substitution reactions, making this compound versatile in synthetic organic chemistry. Additionally, the carbonyl group in the quinazolinone structure can engage in condensation reactions with amines or alcohols.

Biological Activities

4(1H)-quinazolinone derivatives exhibit a wide range of biological activities.

Synthesis

The synthesis of 4(1H)-quinazolinone derivatives typically involves several key steps.

Applications

The applications of 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-bromophenyl)-1-(morpholinoacetyl)-, hydrochloride extend across various fields.

Examples of Quinazolinone Derivatives and Their Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one | Chlorine substitution at position 4 | Anticancer and anti-inflammatory |

| 6-Methyl-2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one | Nitro group at position 4 | Antimicrobial |

| Methaqualone | A well-known sedative with a similar core | Hypnotic/sedative properties |

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse biological activities depending on substituent type, position, and tautomeric form. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Key Observations :

Tautomerism and Activity: 4(1H)-quinazolinones (target compound) are less common than 4(3H) tautomers. The 1H tautomer may exhibit distinct electronic properties due to altered hydrogen bonding . 2(1H)-quinazolinones (e.g., MAO inhibitors in ) show higher specificity for MAO-B, while 4(3H)-quinazolinones (e.g., compound 1d ) are more associated with urease inhibition.

Substituent Effects: Halogenated aryl groups: The target’s p-bromophenyl and compound 1d’s 4-bromophenyl enhance lipophilicity and receptor binding, but sulfonamide in 1d introduces hydrogen-bonding capacity absent in the target . Morpholine derivatives: The target’s morpholinoacetyl group contrasts with the thioether-morpholine in . Acetyl-linked morpholine may reduce metabolic degradation compared to thioethers.

Salt Forms: Hydrochloride salts (target and ) improve solubility, critical for oral bioavailability. Non-salt forms (e.g., ) may require prodrug strategies.

Thioxo derivatives (e.g., ) exhibit redox activity, making them prone to nucleophilic attack, which is absent in the target.

Research Findings and Data Tables

Table 2: Physicochemical Properties of Selected Quinazolinones

Preparation Methods

Synthesis of 3-(p-bromophenyl)quinazolinone core

- Starting from p-bromo anthranilic acid , the key intermediate 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one can be synthesized by reacting with o-amino benzoyl chloride in pyridine at room temperature. The product precipitates and is purified by washing and recrystallization.

- Subsequent functionalization involves condensation with appropriate aldehydes or ketones to introduce the 3-(p-bromophenyl) substituent, often facilitated by catalytic or oxidative conditions in aqueous media with graphene oxide nanosheets and oxidants like oxone.

Introduction of Morpholinoacetyl Group

- The morpholinoacetyl moiety is typically introduced via acylation of the quinazolinone nitrogen at position 1.

- This can be achieved by reacting the quinazolinone intermediate with morpholinoacetyl chloride or morpholinoacetic acid derivatives under controlled conditions, often in the presence of base catalysts to promote nucleophilic substitution.

- The reaction is monitored by thin-layer chromatography (TLC) and purified by recrystallization from ethanol or other suitable solvents.

Formation of Hydrochloride Salt

- The final hydrochloride salt is prepared by treating the free base with hydrochloric acid in an appropriate solvent, such as ethanol or ethereal solution.

- This step enhances the compound’s stability, crystallinity, and solubility, which are critical for pharmaceutical applications.

General Synthetic Procedure Summary

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1. | p-Bromo anthranilic acid + o-amino benzoyl chloride in pyridine | Formation of 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one | Intermediate quinazolinone core |

| 2. | Condensation with p-bromophenyl aldehyde/ketone + GO nanosheets + oxone in aqueous medium | Introduction of 3-(p-bromophenyl) substituent | Substituted quinazolinone derivative |

| 3. | Acylation with morpholinoacetyl chloride or morpholinoacetic acid derivative | Attachment of morpholinoacetyl group at N-1 | Functionalized quinazolinone |

| 4. | Treatment with HCl in ethanol or ether | Conversion to hydrochloride salt | Final compound: 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-bromophenyl)-1-(morpholinoacetyl)-, hydrochloride |

Analytical Characterization and Research Findings

- The synthesized compounds are commonly characterized by Fourier-transform infrared spectroscopy (FTIR) , proton nuclear magnetic resonance (1H NMR) , carbon-13 NMR (13C NMR) , and mass spectrometry (MS) to confirm the structure and purity.

- Spectral data typically show characteristic peaks corresponding to quinazolinone carbonyl groups, aromatic protons, morpholine ring protons, and the bromophenyl substituent.

- Crystallization and melting point determination further confirm the identity and purity of the hydrochloride salt.

Notes on Reaction Conditions and Optimization

- Reactions involving graphene oxide nanosheets as catalysts in aqueous media represent a green chemistry approach, reducing the need for organic solvents and harsh reagents.

- The use of oxone as an oxidant facilitates efficient condensation and cyclization steps.

- Temperature control during acylation and salt formation is critical to avoid decomposition or side reactions.

- Purification by recrystallization from ethanol or rectified spirit ensures high purity suitable for pharmaceutical research.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 4(1H)-quinazolinone derivatives, and how are they optimized for compounds like the target molecule?

Answer:

The synthesis of 4(1H)-quinazolinones typically involves cyclocondensation of methyl 2-acylaminobenzoates with amine hydrochlorides and phosphorus pentoxide (P₂O₅) under high-temperature conditions. For example, Nielsen and Pedersen (1980) demonstrated that heating methyl 2-acylaminobenzoate with excess amine hydrochloride and P₂O₅ at 180°C for 45 minutes yields 4(3H)-quinazolinones in high purity (88% yield in one case) . Optimization includes:

- Solvent selection : Use of N,N-dimethylcyclohexylamine as a base to neutralize HCl byproducts.

- Reagent ratios : A 4:1 molar ratio of amine hydrochloride to methyl 2-acylaminobenzoate ensures complete conversion.

- Post-synthesis purification : Recrystallization from ethanol or dichloromethane extracts to remove unreacted reagents.

Advanced: How can structure-activity relationship (SAR) studies be systematically designed to evaluate the pharmacological potential of 4(1H)-quinazolinone derivatives with varying substituents?

Answer:

SAR studies should focus on modifying substituents at the 1-, 2-, and 3-positions of the quinazolinone core. Key steps include:

- Substituent variation : Introduce electron-withdrawing (e.g., bromo, chloro) or electron-donating groups (e.g., methoxy) on the phenyl ring (3-position) to assess effects on bioactivity. For instance, p-bromophenyl enhances steric bulk and lipophilicity, potentially improving membrane permeability .

- Functional group replacement : Replace the morpholinoacetyl group (1-position) with other aminoalkyl chains (e.g., diethylaminoethyl) to modulate solubility and target affinity .

- In vitro assays : Test derivatives against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using dose-response curves to quantify IC₅₀ values .

- Computational modeling : Employ DFT or molecular docking to predict binding modes and validate experimental results .

Basic: What analytical techniques are critical for confirming the structure and purity of synthesized 4(1H)-quinazolinone derivatives?

Answer:

- 1H NMR spectroscopy : Identifies proton environments, such as aromatic protons (δ 7.2–8.3 ppm) and methyl/methylene groups (e.g., δ 2.65 ppm for a methyl substituent) .

- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 354 for C₁₉H₁₈BrN₃O₂·HCl) and detects fragmentation patterns .

- IR spectroscopy : Validates key functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

- Elemental analysis : Ensures stoichiometric agreement (±0.4% for C, H, N) .

Advanced: How can computational methods like DFT or molecular docking guide the optimization of 4(1H)-quinazolinone derivatives for specific biological targets?

Answer:

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability. For example, electron-deficient quinazolinones may exhibit stronger interactions with nucleophilic enzyme active sites .

- Molecular docking : Simulate binding poses with targets (e.g., EGFR kinase for anticancer activity). A study on triazoloquinazolinones revealed that chloro substituents enhance hydrophobic interactions with binding pockets .

- MD simulations : Evaluate conformational stability over time to identify derivatives with optimal residence times in target sites .

Basic: What are the common pharmacological activities associated with 4(1H)-quinazolinone derivatives, and how are they evaluated experimentally?

Answer:

Quinazolinones exhibit diverse activities:

- Anti-inflammatory : Assessed via carrageenan-induced rat paw edema models, measuring inhibition of prostaglandin synthesis .

- Antimicrobial : Tested using broth microdilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values reported .

- Anticancer : Evaluated via MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ values correlated to apoptosis markers .

Advanced: How can researchers resolve contradictions in biological activity data across studies involving 4(1H)-quinazolinone derivatives?

Answer:

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) to ensure reproducibility .

- Structural nuances : Minor substituent changes (e.g., para vs. meta substituents) drastically alter activity. For example, a p-bromophenyl group may enhance activity compared to m-chlorophenyl .

- Solubility factors : Hydrochloride salts improve aqueous solubility, affecting bioavailability. Compare free base vs. salt forms in pharmacokinetic studies .

- Target selectivity : Use kinase profiling panels to differentiate off-target effects .

Advanced: What strategies are effective for scaling up the synthesis of 4(1H)-quinazolinone derivatives while maintaining yield and purity?

Answer:

- Continuous flow reactors : Enhance heat transfer and reduce reaction times compared to batch processes .

- Catalyst optimization : Replace P₂O₅ with recyclable solid acids (e.g., zeolites) to minimize waste .

- Automated purification : Employ flash chromatography or HPLC for high-throughput purification of intermediates .

Basic: What are the key challenges in crystallizing 4(1H)-quinazolinone derivatives, and how are they addressed?

Answer:

- Polymorphism : Use solvent-drop grinding to identify stable crystalline forms .

- Hydroscopicity : Store hydrochloride salts in desiccators to prevent moisture absorption .

- Crystallography : Single-crystal X-ray diffraction confirms molecular packing and hydrogen-bonding patterns (e.g., monoclinic systems with P2₁/c space groups) .

Table 1: Representative 4(1H)-Quinazolinone Derivatives and Their Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.